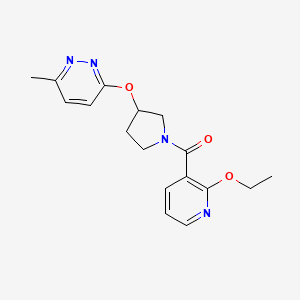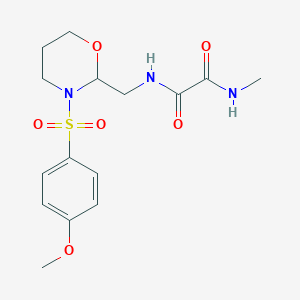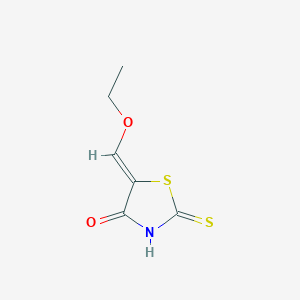
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole, also known as BTFMI, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTFMI is a heterocyclic compound that contains bromine, oxygen, nitrogen, and fluorine atoms, making it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is still not fully understood, but studies have suggested that it works by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has also been shown to inhibit the NF-κB pathway, which is a pro-inflammatory pathway that is often overactive in cancer cells.
Biochemical and Physiological Effects:
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial effects. Studies have also suggested that 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is its versatility and potential applications in various fields. 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole, including:
1. Investigating the potential of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole as a therapeutic agent for neurological disorders.
2. Developing new synthetic methods for 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole that improve the yield and purity of the final product.
3. Exploring the potential of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole as a building block for the synthesis of novel materials with applications in energy storage and conversion.
4. Investigating the mechanism of action of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole in cancer cells to better understand its anti-cancer properties.
5. Developing new derivatives of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole with improved solubility and bioavailability for use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole involves a multi-step process that includes the reaction of 2-amino-5-bromo-1H-imidazole with 4-chlorobutanal to form an imidazole aldehyde intermediate. This intermediate is then reacted with trifluoromethyl ketone and catalytic amounts of a Lewis acid to form 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has also been investigated for its anti-inflammatory and anti-bacterial properties.
In materials science, 5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. These materials have shown potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
5-bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c10-7-5-14-8(9(11,12)13)15(7)6-1-3-16-4-2-6/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOCAWZEKRQITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=CN=C2C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(oxan-4-yl)-2-(trifluoromethyl)imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)




![Methyl 4-[[2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2391185.png)

![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)


![N-(2-chlorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2391194.png)